5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Physicochemical Profiling Drug-likeness Benzothiazole SAR

5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 1170525-41-3) is a synthetic small molecule (C16H17N3O5S2, MW 395.45 g/mol) that embeds a 5-(dimethylsulfamoyl)furan-2-carboxamide pharmacophore linked to a 6‑ethoxy‑1,3‑benzothiazol‑2‑amine scaffold. The compound is commercially catalogued as a research‑grade benzothiazole‑furan hybrid for biochemical and cellular screening programs.

Molecular Formula C16H17N3O5S2
Molecular Weight 395.45
CAS No. 1170525-41-3
Cat. No. B2580491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS1170525-41-3
Molecular FormulaC16H17N3O5S2
Molecular Weight395.45
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)N(C)C
InChIInChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(9-10)25-16(17-11)18-15(20)12-7-8-14(24-12)26(21,22)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,20)
InChIKeyIJWAKCQHPJXRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 1170525-41-3): Chemoinformatic Baseline for Procurement Evaluation


5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 1170525-41-3) is a synthetic small molecule (C16H17N3O5S2, MW 395.45 g/mol) that embeds a 5-(dimethylsulfamoyl)furan-2-carboxamide pharmacophore linked to a 6‑ethoxy‑1,3‑benzothiazol‑2‑amine scaffold. The compound is commercially catalogued as a research‑grade benzothiazole‑furan hybrid for biochemical and cellular screening programs . In silico profiling indicates compliance with Lipinski’s Rule of Five (clogP ≈ 3.12; H‑bond donors = 1; H‑bond acceptors = 8; rotatable bonds = 5; tPSA = 105.65 Ų) [1], placing it within oral drug‑like chemical space and distinguishing it from many benzothiazole analogs that violate one or more rule‑of‑five criteria.

Why Generic Substitution of 5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide Is Not Supported by Current Evidence


The benzothiazole‑furan‑carboxamide chemical space contains numerous close analogs that differ only in the substitution pattern on the furan ring or the benzothiazole amine. However, publicly available comparative bioactivity data for CAS 1170525-41-3 are extremely sparse. The few structurally proximal compounds with disclosed IC50 values—such as the 5‑methylfuran analog (CAS not assigned) and the 5‑unsubstituted furan variant (CAS 899734‑98‑6)—lack head‑to‑head data against the target compound in the same assay . Consequently, any claim that generic substitution with a cheaper or more readily available analog would preserve potency, selectivity, or pharmacokinetic behavior is unsupported. Procurement decisions must therefore be based on the understanding that the 5‑dimethylsulfamoyl‑6‑ethoxy combination represents a unique chemotype for which internal comparative benchmarking is required .

Quantitative Differentiation Evidence for 5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide


Molecular Weight and Physicochemical Profile Differentiate the Compound from a Closely Related 5-Methylfuran Analog

The 5‑dimethylsulfamoyl substituent increases molecular weight by ~31% and adds three H‑bond acceptors relative to the 5‑methylfuran congener. Specifically, CAS 1170525-41-3 (MW 395.45 g/mol, tPSA 105.65 Ų) [1] is substantially heavier and more polar than N‑(6‑ethoxy‑1,3‑benzothiazol‑2‑yl)-5‑methylfuran‑2‑carboxamide (MW 302.4 g/mol, solubility 0.6 µg/mL) . The dimethylsulfamoyl group also maintains Lipinski compliance (clogP 3.12; HBD = 1; HBA = 8) whereas many simplified benzothiazole‑furans drift outside drug‑like space [1].

Physicochemical Profiling Drug-likeness Benzothiazole SAR

VEGFR‑2 Inhibitory Potency of the 5‑Dimethylsulfamoyl Furan‑Carboxamide Scaffold vs. Purine‑Linked Analog

The 5‑dimethylsulfamoyl furan‑2‑carboxamide motif is present in a closely related purine analog, 5‑(dimethylsulfamoyl)‑N‑(9H‑purin‑6‑yl)furan‑2‑carboxamide (CAS 1171576‑74‑1), which inhibits VEGFR‑2 with an IC50 of 38 nM . Although no direct VEGFR‑2 data exist for CAS 1170525-41-3, the conserved 5‑dimethylsulfamoyl‑furan‑2‑carboxamide warhead suggests that similar kinase‑inhibitory potency may be achievable with the 6‑ethoxy‑benzothiazole hinge‑binding fragment.

Kinase Inhibition VEGFR-2 Antiangiogenesis

Lack of Public hERG Liability Data Necessitates Internal Safety Profiling

No hERG channel inhibition data are available in the public domain for CAS 1170525-41-3. By contrast, several benzothiazole‑containing analogs have been reported to inhibit hERG with IC50 values in the range of 10–50 µM [1][2]. The absence of pre‑existing hERG data means that the cardiac safety profile of this compound is unknown and must be established through internal patch‑clamp electrophysiology before advancing into in vivo studies.

Cardiotoxicity hERG Safety Pharmacology

Absence of Enzyme Inhibition Data Contrasts with Related 6‑Ethoxy‑Benzothiazole Derivatives

While CAS 1170525-41-3 lacks any reported enzyme inhibition data, several 6‑ethoxy‑benzothiazole derivatives have been profiled: BDBM48500 (IC50 = 9.84 µM in an MLSCN screen) [1] and CHEMBL401525 (Ki = 20.4 µM against human PTP1B) [2]. Additionally, 6‑ethoxy‑1,3‑benzothiazole‑2‑sulfonamide (ethoxzolamide) is a well‑known carbonic anhydrase inhibitor [3]. This demonstrates that the 6‑ethoxy‑benzothiazole core is competent for enzyme engagement, but the specific 5‑dimethylsulfamoyl‑furan‑carboxamide derivative remains uncharacterized.

Enzyme Inhibition PTP1B Carbonic Anhydrase

Molecular Formula and Exact Mass Differentiation from Common Benzothiazole‑Furan Isomers

CAS 1170525-41-3 (C16H17N3O5S2, monoisotopic mass 395.0609 Da) is structurally distinct from the positional isomer N‑[6‑(dimethylsulfamoyl)‑1,3‑benzothiazol‑2‑yl]furan‑2‑carboxamide (CAS 865592‑14‑9, C14H13N3O4S2, monoisotopic mass 351.0348 Da) . The target compound carries the sulfamoyl group on the furan ring rather than the benzothiazole ring, resulting in a 44 Da mass difference and a completely different hydrogen‑bonding topology. This structural distinction is critical for procurement because the two isomers are not interchangeable in structure‑activity relationship studies.

Structural Identity Isomeric Purity Quality Control

Absence of Public Bioactivity Data Contrasts with FDA‑Approved Benzothiazole Drugs

Unlike the FDA‑approved benzothiazole‑containing drug pimavanserin (a 5‑HT2A inverse agonist with Ki = 0.5 nM) [1] or the FAAH inhibitor benzothiazole analog 3 (IC50 = 48 nM) [2], CAS 1170525-41-3 has no publicly reported bioactivity data. This data vacuum is a critical procurement consideration because it means the compound must be treated as a completely uncharacterized chemical probe requiring full primary screening, rather than a validated tool compound with known potency and selectivity.

Bioactivity Gap Benzothiazole Pharmacology Pimavanserin

Recommended Procurement and Application Scenarios for 5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide


Kinase Panel Screening Based on Conserved 5‑Dimethylsulfamoyl Furan‑Carboxamide Pharmacophore

The 38 nM VEGFR‑2 IC50 of the purine‑linked analog validates the kinase‑inhibitory potential of the 5‑dimethylsulfamoyl furan‑2‑carboxamide warhead. Scientists should procure CAS 1170525-41-3 for broad‑panel kinase profiling (e.g., 100‑kinase panel at 1 µM) to assess whether the 6‑ethoxy‑benzothiazole hinge‑binder confers improved selectivity relative to the purine analog. This scenario is supported by the class‑level inference from Section 3, Evidence Item 2.

Physicochemical Optimization Programs Seeking Lipinski‑Compliant Benzothiazole Leads

With a molecular weight of 395.45 Da, clogP of 3.12, and full Lipinski compliance , CAS 1170525-41-3 is suitable for fragment‑to‑lead or lead‑optimization programs that require drug‑like starting points. The compound’s favorable in silico profile, compared to the less polar 5‑methylfuran analog (MW 302.4 Da, solubility 0.6 µg/mL) [1], makes it a candidate for medicinal chemistry campaigns focused on oral bioavailability. This scenario is supported by the cross‑study comparison from Section 3, Evidence Item 1.

Enzyme Target Deconvolution Using the 6‑Ethoxy‑Benzothiazole Core

The 6‑ethoxy‑benzothiazole substructure has demonstrated engagement with multiple enzyme families (PTP1B, carbonic anhydrase, MLSCN screening hits) [1]. Procuring CAS 1170525-41-3 for chemical proteomics or thermal shift assays would allow mapping of its specific target landscape, leveraging the class‑level enzyme‑binding precedent of related 6‑ethoxy‑benzothiazoles. This scenario is supported by the class‑level inference from Section 3, Evidence Item 4.

Safety Pharmacology Triaging for hERG and CYP Liability

Given the complete absence of public hERG and CYP inhibition data [1], CAS 1170525-41-3 is a suitable candidate for early safety pharmacology triaging panels. Procurement should be accompanied by a plan for hERG patch‑clamp (IC50 determination) and CYP450 inhibition assays (CYP3A4, 2D6, 2C9, 2C19, 1A2) before the compound enters in vivo pharmacokinetic studies. This scenario is supported by the data‑gap analysis from Section 3, Evidence Items 3 and 5.

Quote Request

Request a Quote for 5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.